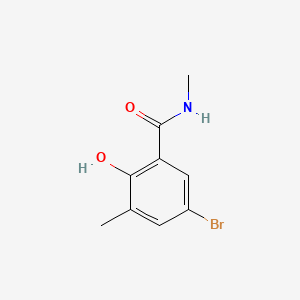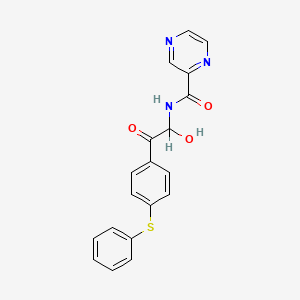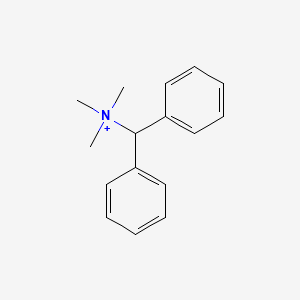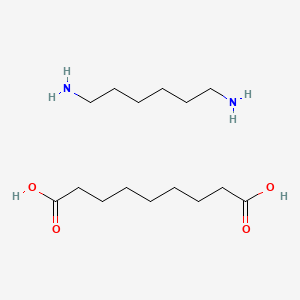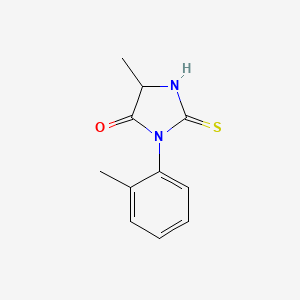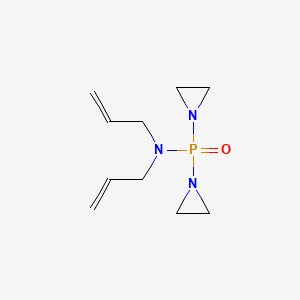![molecular formula C8H10N2O2 B14663212 2-[(E)-hydrazinylidenemethyl]-6-methoxyphenol](/img/structure/B14663212.png)
2-[(E)-hydrazinylidenemethyl]-6-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-hydrazinylidenemethyl]-6-methoxyphenol is an organic compound characterized by the presence of a hydrazone group attached to a methoxyphenol moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The structure of this compound consists of a phenolic ring substituted with a methoxy group at the 6-position and a hydrazone group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-hydrazinylidenemethyl]-6-methoxyphenol typically involves the condensation of 6-methoxy-2-hydroxybenzaldehyde with hydrazine or its derivatives. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-hydrazinylidenemethyl]-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The hydrazone group can be reduced to form hydrazines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) and amines (NH₂⁻) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydrazines and related derivatives.
Substitution: Various substituted phenols and hydrazones.
Scientific Research Applications
2-[(E)-hydrazinylidenemethyl]-6-methoxyphenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(E)-hydrazinylidenemethyl]-6-methoxyphenol involves its interaction with various molecular targets and pathways. The phenolic group can act as an antioxidant by scavenging free radicals, while the hydrazone group can interact with enzymes and proteins, potentially inhibiting their activity. The compound’s ability to modulate oxidative stress and enzyme activity contributes to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-6-methoxybenzaldehyde: A precursor in the synthesis of 2-[(E)-hydrazinylidenemethyl]-6-methoxyphenol.
2-Hydrazinylidenemethylphenol: A compound with a similar hydrazone group but lacking the methoxy substitution.
6-Methoxyphenol: A simpler phenolic compound with only the methoxy group.
Uniqueness
This compound is unique due to the combination of its hydrazone and methoxyphenol moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H10N2O2 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
2-[(E)-hydrazinylidenemethyl]-6-methoxyphenol |
InChI |
InChI=1S/C8H10N2O2/c1-12-7-4-2-3-6(5-10-9)8(7)11/h2-5,11H,9H2,1H3/b10-5+ |
InChI Key |
KPPHXJSROYFNRC-BJMVGYQFSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N/N |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


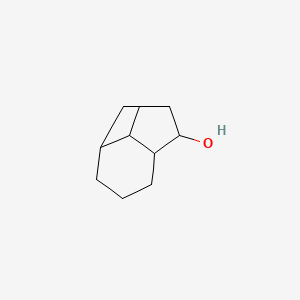

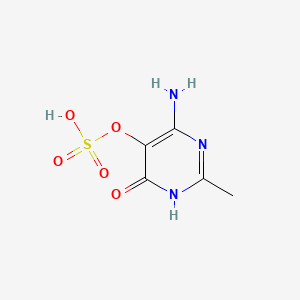
![N-(2-{4-[2-(4-Bromophenyl)hydrazinylidene]-4H-imidazol-5-yl}ethyl)acetamide](/img/structure/B14663158.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-[(phenylmethyl)thio]ethyl]-](/img/structure/B14663161.png)
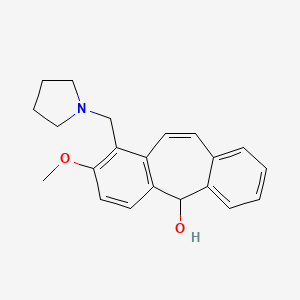
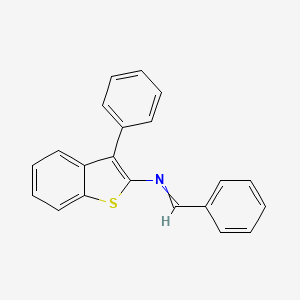
![2,4,6-Trichloro-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine](/img/structure/B14663192.png)
